

# Introduction: Elucidating the Profile of a Niche Synthetic Intermediate

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## Compound of Interest

Compound Name:	<i>Methyl 3-chloro-4-methyl-5-nitrobenzoate</i>
CAS No.:	1057652-84-2
Cat. No.:	B3209065

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**Methyl 3-chloro-4-methyl-5-nitrobenzoate** is a substituted aromatic ester with the molecular formula  $C_9H_8ClNO_4$ . As a functionalized nitrobenzoate, it holds potential as a building block in medicinal chemistry and materials science, where the specific arrangement of its chloro, methyl, and nitro substituents can influence molecular interactions, reactivity, and biological activity.<sup>[1][2]</sup> Despite its relevance, a comprehensive profile of its physical properties is not readily available in the public domain. This guide serves as a technical resource for researchers, providing a predictive overview of its key physical characteristics and, crucially, detailing the rigorous experimental protocols required for their empirical determination and validation. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently characterize this compound in their own laboratories.

## Core Physicochemical Properties: A Predictive Analysis

The physical properties of an organic molecule are dictated by its structure—molecular weight, polarity, and the potential for intermolecular forces such as dipole-dipole interactions and van der Waals forces. In the absence of direct experimental data for **Methyl 3-chloro-4-methyl-5-**

**nitrobenzoate**, we can extrapolate its likely properties based on its structure and data from closely related isomers.

Property	Predicted Value / Behavior	Rationale & Commentary
Molecular Weight	229.62 g/mol	Calculated from the molecular formula $C_9H_8ClNO_4$ . <sup>[3]</sup>
Physical State	White to pale yellow crystalline solid	Substituted benzenes with polar groups are typically solids at room temperature due to significant intermolecular dipole-dipole interactions and efficient crystal lattice packing.
Melting Point	Estimated: 85 - 105 °C	This prediction is based on related structures. For instance, Methyl 4-chloro-3-nitrobenzoate has a melting point of 79-80 °C. <sup>[4]</sup> The different substitution pattern of the target molecule will alter the crystal lattice energy, likely resulting in a different, but comparable, melting point. A sharp melting range (e.g., 0.5-1.0°C) will be indicative of high purity.
Boiling Point	Estimated: > 300 °C (with decomposition)	High molecular weight and polarity suggest a high boiling point. <sup>[5]</sup> Aromatic nitro compounds can be thermally unstable; therefore, distillation would likely require high vacuum to prevent decomposition.
Solubility	Insoluble in water. Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO) and chlorinated solvents (e.g., dichloromethane, chloroform).	The molecule possesses polar ester and nitro functional groups, but the overall structure is dominated by the non-polar aromatic ring. It

Sparingly soluble in non-polar solvents (e.g., hexanes).

lacks easily ionizable groups, predicting insolubility in aqueous acid or base.[6][7]

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## Experimental Determination and Workflow

### Validation

The following sections provide detailed, field-proven protocols for determining the physical properties of **Methyl 3-chloro-4-methyl-5-nitrobenzoate**. The causality behind experimental choices is explained to ensure robust and reliable data generation.

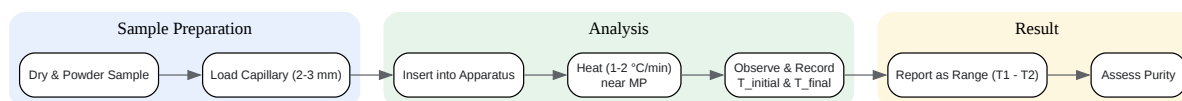
### Protocol 1: Melting Point Determination via the Capillary Method

The melting point is a critical indicator of a compound's purity. The capillary method is a precise and material-sparing technique.[8]

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[9]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
- **Rapid Initial Scan (Optional):** If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough melting range. Allow the apparatus to cool before proceeding.
- **Accurate Determination:** Heat at a medium rate to approximately 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[9] A slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

- **Data Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ .



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Caption: Workflow for Melting Point Determination.

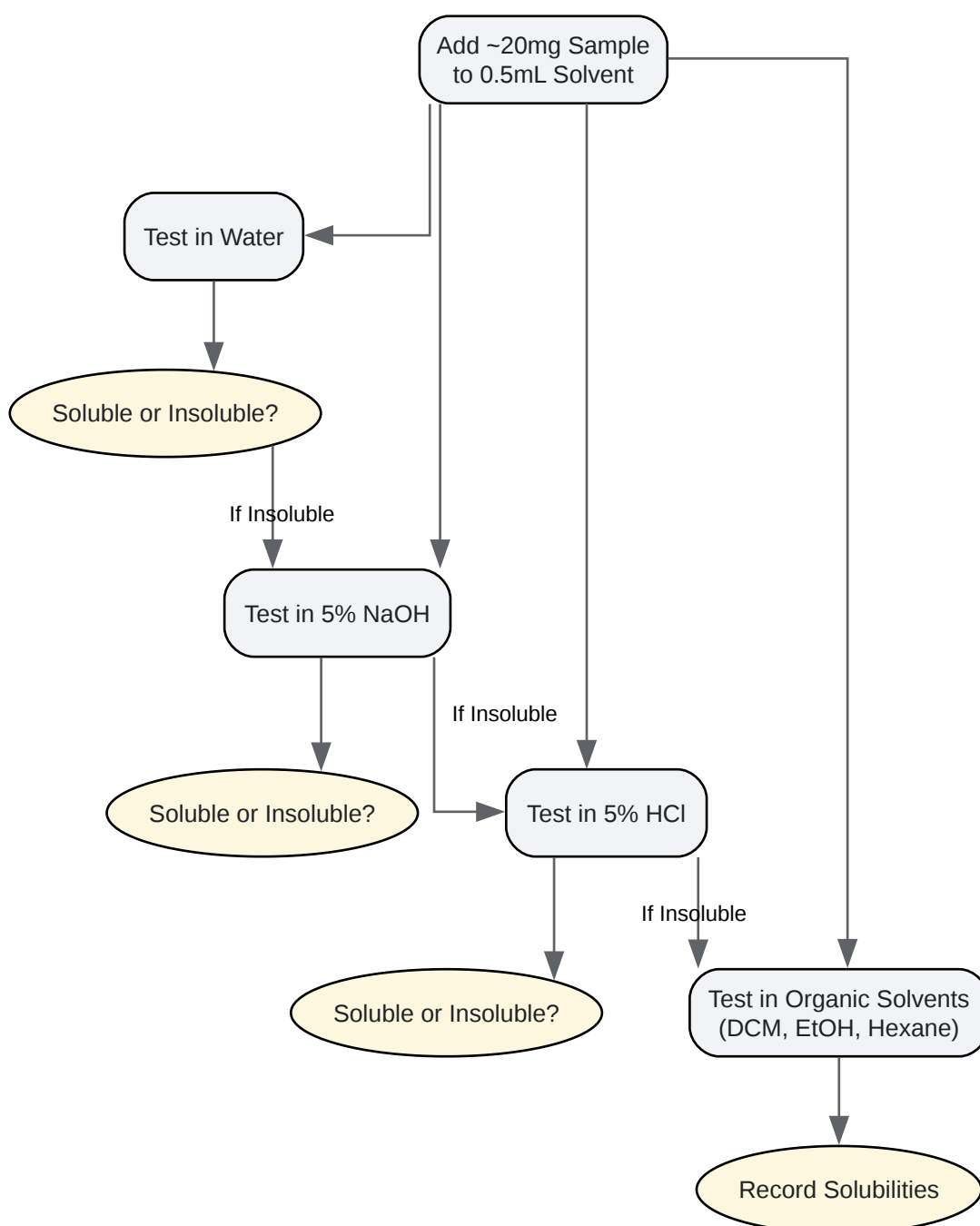
## Protocol 2: Systematic Solubility Characterization

This protocol systematically classifies the compound's solubility, which provides insight into its polarity and the absence of acidic or basic functional groups.<sup>[10][11]</sup>

Methodology:

- **General Procedure:** In a small test tube, add ~20 mg of the solid compound. Add 0.5 mL of the chosen solvent. Vigorously agitate the mixture for 30 seconds. Observe if the solid dissolves completely.
- **Solvent Panel:**
  - **Water:** To assess high polarity and hydrogen bonding capability.
  - **5% NaOH (aq):** A positive test (dissolution) would indicate an acidic functional group (e.g., carboxylic acid, phenol).
  - **5% HCl (aq):** A positive test would indicate a basic functional group (e.g., amine).
  - **Ethanol:** A polar protic solvent.
  - **Dichloromethane:** A polar aprotic solvent.

- Hexane: A non-polar solvent.
- Interpretation: The expected outcome is insolubility in water, 5% NaOH, and 5% HCl, and solubility in organic solvents like dichloromethane and ethanol, classifying it as a neutral, moderately polar organic compound.



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Caption: Systematic Workflow for Solubility Testing.

## Spectroscopic & Spectrometric Characterization Profile

Spectroscopic analysis is essential for confirming the molecular structure. The following sections predict the key features in the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectra of **Methyl 3-chloro-4-methyl-5-nitrobenzoate**.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are influenced by the electronic effects of the substituents.<sup>[12][13]</sup> The nitro and chloro groups are electron-withdrawing, deshielding nearby protons, while the methyl group is weakly electron-donating.

$^1\text{H}$ NMR	Predicted $\delta$ (ppm)	Predicted Multiplicity	Integration	Assignment
Aromatic	~8.0 - 8.2	Doublet (d)	1H	H-6 (ortho to ester, meta to nitro)
Aromatic	~7.8 - 8.0	Doublet (d)	1H	H-2 (ortho to chloro & nitro)
Ester Methyl	~3.9 - 4.1	Singlet (s)	3H	-COOCH <sub>3</sub>
Ring Methyl	~2.4 - 2.6	Singlet (s)	3H	Ar-CH <sub>3</sub>

<sup>13</sup> C NMR	Predicted $\delta$ (ppm)	Assignment
Carbonyl	~164 - 166	C=O (ester)
Aromatic	~148 - 152	C-5 (bearing NO <sub>2</sub> )
Aromatic	~135 - 145	C-3 (bearing Cl), C-4 (bearing CH <sub>3</sub> )
Aromatic	~120 - 130	C-1, C-2, C-6
Ester Methyl	~52 - 54	-COOCH <sub>3</sub>
Ring Methyl	~15 - 20	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups, which have characteristic absorption frequencies.[\[14\]](#)[\[15\]](#)

Predicted Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium-Weak	Aromatic C-H Stretch
~2960 - 2850	Weak	Aliphatic C-H Stretch (Methyl)
~1730 - 1715	Strong	C=O Stretch (Ester)
~1550 - 1530	Very Strong	Asymmetric NO <sub>2</sub> Stretch <a href="#">[16]</a> <a href="#">[17]</a>
~1600, ~1475	Medium-Weak	Aromatic C=C Stretch
~1360 - 1340	Very Strong	Symmetric NO <sub>2</sub> Stretch <a href="#">[16]</a> <a href="#">[17]</a>
~1250 - 1100	Strong	C-O Stretch (Ester)
~800 - 700	Medium-Strong	C-Cl Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.[18]

m/z Value	Predicted Identity	Commentary
229 / 231	$[M]^+$ and $[M+2]^+$	The molecular ion peaks. The characteristic ~3:1 intensity ratio of the $M^+$ and $M+2$ peaks is definitive evidence for the presence of one chlorine atom.
198 / 200	$[M - OCH_3]^+$	Loss of the methoxy radical from the ester group, a common fragmentation pathway.
183 / 185	$[M - NO_2]^+$	Loss of the nitro group.
77	$[C_6H_5]^+$	Phenyl cation, a common fragment for benzene derivatives.[19]

## Conclusion

This guide establishes a foundational understanding of the physical properties of **Methyl 3-chloro-4-methyl-5-nitrobenzoate**. While direct experimental data remains to be published, the predictive analysis based on established chemical principles and data from analogous structures provides a robust starting point for any researcher. The detailed experimental protocols included herein are designed to empower drug development professionals and scientists to empirically determine these properties with high confidence. The combination of predictive data and practical, validated workflows provides a comprehensive toolkit for the characterization and utilization of this versatile chemical intermediate.

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- To cite this document: BenchChem. [Introduction: Elucidating the Profile of a Niche Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3209065/docs#introduction-elucidating-the-profile-of-a-niche-synthetic-intermediate>]

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